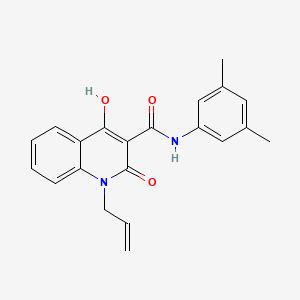

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Description

N-(3,5-Dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative featuring a 3,5-dimethylphenyl substituent on the carboxamide moiety and a propenyl group at the N1 position of the dihydroquinoline core. Its structural uniqueness lies in the combination of a hydrogen-bond-donating 4-hydroxy-2-oxo-quinoline scaffold and lipophilic substituents, which may influence both physicochemical properties and target interactions .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-4-9-23-17-8-6-5-7-16(17)19(24)18(21(23)26)20(25)22-15-11-13(2)10-14(3)12-15/h4-8,10-12,24H,1,9H2,2-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRRVNZZXUZGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Functional Group Modifications: Introduction of the hydroxy, oxo, and carboxamide groups can be done through various organic reactions such as hydroxylation, oxidation, and amidation.

Alkylation: The prop-2-en-1-yl group can be introduced via alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and alkyl groups.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities.

Medicine

In medicine, it may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, it could be used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets such as enzymes, receptors, and DNA. They can inhibit enzyme activity, block receptor sites, or intercalate into DNA, disrupting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

- Naphthalene vs. Quinoline Cores: Naphthalene-based carboxamides () exhibit PET inhibition via interactions with photosystem II, while quinoline derivatives (e.g., N3-(1-(3,5-dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide from ) are often explored for antimicrobial or analgesic activity. The quinoline core’s extended conjugation and hydrogen-bonding capacity (via the 4-hydroxy-2-oxo group) may enhance binding to diverse targets, such as enzymes or receptors .

- Propenyl vs. This could influence pharmacokinetic properties like metabolic stability .

Physicochemical and Crystallographic Properties

Meta-substituted phenyl groups (e.g., 3,5-dimethylphenyl) in trichloro-acetamides () exhibit distinct crystal packing behaviors, with bulkier substituents like dimethylphenyl increasing molecular asymmetry. This suggests that the target compound’s solid-state geometry may differ from simpler analogues, impacting solubility and formulation . Polymorphism, observed in related dihydroquinoline-3-carboxamides (), further underscores the need for crystallographic characterization to ensure consistent bioactivity .

Table 1: Comparative Analysis of Selected Carboxamide Derivatives

Key Observations :

- Adamantyl and propenyl substituents in quinoline derivatives () highlight the role of steric bulk and unsaturation in modulating activity .

- Polymorphism in dihydroquinoline carboxamides () necessitates rigorous solid-state characterization for the target compound .

Biological Activity

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. This class is well-known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 372184-92-4 |

| Molecular Formula | C21H20N2O3 |

| Molecular Weight | 348.4 g/mol |

The biological activity of quinoline derivatives often involves interactions with various molecular targets such as enzymes, receptors, and nucleic acids. The mechanism of action for this compound may include:

- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in metabolic pathways.

- Receptor Blocking : They may block specific receptors, altering cellular signaling pathways.

- DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar quinoline derivatives. For example:

- A study on derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline demonstrated significant antiproliferative effects against various cancer cell lines (MCF-7 and Panc-1) with IC50 values ranging from 1.575 to 3.850 µM . The most active compound in these studies showed pro-apoptotic activity by increasing levels of active Caspases, indicating its potential as an anticancer agent.

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown:

- Moderate antibacterial activity against several strains with minimum inhibitory concentration (MIC) values indicating efficacy in inhibiting bacterial growth . However, specific data on the compound is limited and requires further investigation.

Comparative Analysis with Similar Compounds

A comparison with other known quinoline derivatives can provide context regarding the unique properties of this compound.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Chloroquine | Antimalarial | 0.03 |

| N-(3,5-dimethylphenyl) derivative | Anticancer | 1.575 - 3.850 |

| Other Quinoline Derivatives | Antibacterial | Varies |

Study on Anticancer Properties

In a detailed investigation of structurally similar compounds, researchers synthesized a series of quinoline derivatives and evaluated their effects on cancer cell lines. One notable finding was that certain substitutions on the quinoline scaffold significantly enhanced antiproliferative activity and induced apoptosis through caspase activation pathways .

Study on Antimicrobial Properties

Another study focused on the synthesis and biological evaluation of quinoline derivatives against bacterial strains. The results indicated that while some compounds exhibited strong antibacterial effects in the presence of efflux pump inhibitors, others showed moderate activity without such enhancements .

Q & A

Basic Question: What are the recommended synthetic methodologies for preparing N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Quinoline Core Formation : A Claisen-Schmidt condensation between a substituted anthranilic acid derivative and a ketone forms the dihydroquinoline scaffold.

Functionalization : The 3-carboxamide group is introduced via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).

Allylation : The propenyl group at position 1 is added via alkylation with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Key Considerations : Monitor regioselectivity during allylation and optimize reaction temperatures to avoid side products.

Advanced Question: How can regioselectivity challenges during the allylation step be addressed in the synthesis of this compound?

Methodological Answer:

Regioselectivity at the N1 position can be controlled by:

- Steric Effects : Use bulky bases (e.g., DBU) to direct allylation to the less hindered nitrogen.

- Protection/Deprotection Strategies : Temporarily protect reactive hydroxyl or carbonyl groups to prevent competing reactions.

- Computational Modeling : DFT calculations (e.g., using Gaussian 16) can predict the most thermodynamically favorable pathway for allyl group attachment .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline core, allyl group (δ 5.0–5.8 ppm for vinyl protons), and dimethylphenyl substituents (δ 2.2–2.4 ppm for methyl groups).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 379.18 for C₂₂H₂₂N₂O₃).

- IR Spectroscopy : Detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Advanced Question: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

- Crystallization : Grow single crystals in a solvent system (e.g., DMSO/water) optimized for slow evaporation.

- Data Collection : Use a synchrotron source for high-resolution data (≤ 0.8 Å) to distinguish between keto-enol tautomers.

- Refinement with SHELXL : Apply restraints for hydrogen-bonding networks and validate via R-factor convergence (< 5%) .

Example : A related quinoline derivative (N-(4-chlorophenyl) analog) showed enol tautomer dominance in the solid state, confirmed by O–H···O hydrogen bonds .

Basic Question: What biological targets are plausible for this compound based on structural analogs?

Methodological Answer:

- Topoisomerase Inhibition : The quinoline-carboxamide scaffold is known to intercalate DNA and inhibit topoisomerase II (IC₅₀ < 10 µM in analogs ).

- Kinase Modulation : The dimethylphenyl group may target ATP-binding pockets in kinases (e.g., EGFR).

- In Vitro Assays : Start with a kinase panel (Eurofins) or DNA relaxation assays to prioritize targets.

Advanced Question: How can researchers reconcile contradictory activity data between enzyme assays and cell-based studies?

Methodological Answer:

Contradictions may arise from:

- Membrane Permeability : Use logP calculations (e.g., SwissADME) to assess bioavailability. If logP > 3, consider prodrug strategies.

- Metabolic Stability : Perform LC-MS/MS metabolite profiling in hepatocyte models.

- Off-Target Effects : Employ CRISPR-Cas9 knockout models to isolate primary targets.

Case Study : A chlorophenyl analog showed strong enzyme inhibition but poor cellular activity due to efflux by P-glycoprotein .

Basic Question: What computational tools are suitable for predicting the compound’s solubility and stability?

Methodological Answer:

- Solubility Prediction : Use Schrödinger’s QikProp for estimated aqueous solubility (logS).

- Degradation Pathways : Apply ACD/Labs Percepta to predict hydrolysis sites (e.g., labile ester or amide bonds).

- pKa Estimation : MoKa software identifies ionizable groups (e.g., phenolic OH at pKa ~9.5) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Methodological Answer:

- Analog Synthesis : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., 3-CF₃) or extended π-systems (e.g., naphthyl) to enhance target binding.

- Data Table :

| Analog | R Group | Topo II IC₅₀ (µM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent Compound | 3,5-dimethylphenyl | 8.2 ± 0.3 | 12.4 ± 1.1 |

| N-(3-trifluoromethylphenyl) analog | 3-CF₃ | 5.1 ± 0.2 | 8.9 ± 0.8 |

| N-(1-naphthyl) analog | 1-naphthyl | 6.7 ± 0.4 | 4.2 ± 0.3 |

- Statistical Analysis : Apply multivariate regression (e.g., PLS in SIMCA) to correlate substituent properties with activity .

Advanced Question: What strategies validate molecular docking predictions for this compound’s mechanism of action?

Methodological Answer:

- Docking Software : Use AutoDock Vina or Glide with a cryo-EM or X-ray structure of the target (e.g., PDB ID 1ZXM for topoisomerase II).

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to confirm docking-predicted interactions.

- Alanine Scanning Mutagenesis : Test key residues (e.g., Arg503 in topoisomerase II) to validate hydrogen-bonding networks .

Basic Question: How should researchers handle discrepancies in crystallographic data refinement for this compound?

Methodological Answer:

- Data Quality : Ensure completeness > 95% and I/σ(I) > 2.0 in high-resolution shells.

- Disorder Modeling : Use SHELXL’s PART instruction to model disordered allyl or phenyl groups.

- Validation Tools : Check R-factors, ADP (atomic displacement parameter) consistency, and hydrogen-bond geometry with PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.